![molecular formula C22H22F3N3O5 B2415891 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1235679-98-7](/img/structure/B2415891.png)
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H22F3N3O5 and its molecular weight is 465.429. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Insights and Compound Interactions
Crystal Structures of N-tosylacrylamide Compounds The study by Cheng et al. (2016) explored the crystal structures of certain N-tosylacrylamide compounds, closely related to the chemical structure of interest. The research provided valuable insights into the molecular orientations and interactions within these compounds, particularly focusing on the angles and planes formed by different molecular groups. This information can be crucial in understanding the reactivity and interaction potential of similar compounds in various scientific applications (Cheng et al., 2016).
Molecular Design and Optimization
Development of Glycine Transporter 1 Inhibitors Yamamoto et al. (2016) worked on the identification and development of glycine transporter 1 inhibitors. Their work involved the structural optimization and analysis of pharmacokinetic profiles of compounds structurally related to the one of interest, indicating the application of such compounds in the modulation of neurological processes (Yamamoto et al., 2016).
Therapeutic Applications and Drug Development
Pharmacological Evaluation of Novel Piperazine Derivatives Kumar et al. (2017) conducted a pharmacological evaluation of a series of novel piperazine derivatives, which share structural similarities with the compound . The study focused on the antidepressant and antianxiety activities of these derivatives, highlighting the potential of similar structures in therapeutic applications (Kumar et al., 2017).
Imaging and Diagnostic Applications
PET Imaging of Microglia by Targeting CSF1R Horti et al. (2019) explored the use of a PET radiotracer specific for CSF1R, a microglia-specific marker. The compound, similar in structure to the chemical of interest, was used as a noninvasive tool for imaging neuroinflammation, indicating the potential application of related compounds in diagnostic imaging and the study of neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O5/c23-22(24,25)33-18-5-3-16(4-6-18)27-21(31)20(30)26-14-15-9-11-28(12-10-15)19(29)8-7-17-2-1-13-32-17/h1-8,13,15H,9-12,14H2,(H,26,30)(H,27,31)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCQYXXSHNML-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.